molecular formula C6H7IS B1296567 3-Iodo-2,5-dimethylthiophene CAS No. 40197-02-2

3-Iodo-2,5-dimethylthiophene

Cat. No. B1296567
CAS RN: 40197-02-2
M. Wt: 238.09 g/mol
InChI Key: SHOXGOWAOZUVEB-UHFFFAOYSA-N
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Description

3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7IS . It has an average mass of 238.089 Da and a monoisotopic mass of 237.931305 Da .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The iodine atom and two methyl groups are attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene and its derivatives, including this compound, can undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For instance, thiophene easily reacts with electrophiles due to the presence of sulfur atom that contributes two π electrons to the aromatic sextet .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, can be found in various chemical databases .

Scientific Research Applications

Catalysis and Chemical Synthesis

3-Iodo-2,5-dimethylthiophene has been involved in research exploring catalysis and chemical synthesis. For example, copper (I) catalysis has been used for the formation of derivatives of dimethylthiophene. This process investigated the influence of cosolvents and reaction temperatures, emphasizing the role of this compound in organic synthesis and catalysis (Peeters, Jacobs, Eevers, & Geise, 1994).

Molecular Structure Studies

Studies on the molecular structure of derivatives of 2,5-dimethylthiophene, closely related to this compound, have been conducted to understand their molecular characteristics. Gas electron diffraction and ab initio SCF calculations have been used to determine structures, aiding in the understanding of the physical and chemical properties of such molecules (Tanabe, Takeuchi, & Konaka, 1993).

Organic Chemistry Research

In organic chemistry, this compound is involved in various reactions, such as C-H bond activation and C-C bond formation. Research in this area explores the reactivity of thiophene compounds under different conditions, offering insights into their potential applications in organic synthesis and material science (Paneque, Poveda, Salazar, Carmona, & Ruiz-Valero, 2003).

Material Science and Surface Chemistry

Research has also delved into the adsorption of thiophene and its derivatives on metal surfaces. Such studies are crucial for understanding the interactions at the molecular level, which is significant in material science and surface chemistry. This includes the study of molecular adsorption at step edges using cryogenic scanning tunneling microscopy (Frank, Chen, & Hamers, 1995).

Future Directions

Thiophene-based analogs, including 3-Iodo-2,5-dimethylthiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.

Biochemical Analysis

Biochemical Properties

3-Iodo-2,5-dimethylthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial for cell signaling . Additionally, this compound may impact the expression of genes involved in inflammation and cell proliferation, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, such as changes in cell proliferation or apoptosis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage may lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and overall function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

3-iodo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOXGOWAOZUVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305462
Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40197-02-2
Record name 40197-02-2
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Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-2,5-dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-Iodo-2,5-dimethylthiophene?

A1: While the research article primarily focuses on the final diarylethene derivative, it does mention the use of this compound as a starting material []. Based on its name, we can deduce the following:

    Q2: What is the role of this compound in the synthesis of the diarylethene derivative?

    A2: The research describes a synthetic route where this compound reacts with BuLi (butyllithium) to form an organolithium intermediate []. This intermediate then reacts with 3-methyl-5-(p-methoxyphenyl)thien-2-ylperfluorocyclopentene to yield the final diarylethene derivative, 1-(2,5-dimethylthien-3-yl)-2-[3-methyl-5-(p-methoxyphenyl)thien-2-yl]perfluorocyclopentene.

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